2-[2-Amino-5-(2-bromophenoxy)pyrimidin-4-yl]-5-[(4-fluorophenyl)methoxy]phenol
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Overview
Description
2-[2-Amino-5-(2-bromophenoxy)pyrimidin-4-yl]-5-[(4-fluorophenyl)methoxy]phenol is a complex organic compound that belongs to the class of pyrimidine derivatives. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry for the development of therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-Amino-5-(2-bromophenoxy)pyrimidin-4-yl]-5-[(4-fluorophenyl)methoxy]phenol typically involves multiple steps, starting from commercially available precursorsCommon reagents used in these reactions include bromine, fluorobenzene, and various catalysts to facilitate the reactions under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
2-[2-Amino-5-(2-bromophenoxy)pyrimidin-4-yl]-5-[(4-fluorophenyl)methoxy]phenol can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the bromophenoxy and fluorophenylmethoxy groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to enhance reaction rates .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .
Scientific Research Applications
2-[2-Amino-5-(2-bromophenoxy)pyrimidin-4-yl]-5-[(4-fluorophenyl)methoxy]phenol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an inhibitor of specific enzymes or receptors.
Medicine: Investigated for its anticancer properties and potential use in drug development.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 2-[2-Amino-5-(2-bromophenoxy)pyrimidin-4-yl]-5-[(4-fluorophenyl)methoxy]phenol involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it may inhibit the activity of certain kinases by binding to their active sites, thereby blocking their function and leading to downstream effects such as cell cycle arrest or apoptosis .
Comparison with Similar Compounds
Similar Compounds
2-Aminopyrimidin-4-one: Known for its antiviral and antitumor activities.
Indole derivatives: Widely studied for their diverse biological activities, including anticancer and antiviral properties
Uniqueness
What sets 2-[2-Amino-5-(2-bromophenoxy)pyrimidin-4-yl]-5-[(4-fluorophenyl)methoxy]phenol apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for targeted research and development in various scientific fields .
Properties
Molecular Formula |
C23H17BrFN3O3 |
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Molecular Weight |
482.3 g/mol |
IUPAC Name |
2-[2-amino-5-(2-bromophenoxy)pyrimidin-4-yl]-5-[(4-fluorophenyl)methoxy]phenol |
InChI |
InChI=1S/C23H17BrFN3O3/c24-18-3-1-2-4-20(18)31-21-12-27-23(26)28-22(21)17-10-9-16(11-19(17)29)30-13-14-5-7-15(25)8-6-14/h1-12,29H,13H2,(H2,26,27,28) |
InChI Key |
IDDFXDFZKGSZGB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)OC2=CN=C(N=C2C3=C(C=C(C=C3)OCC4=CC=C(C=C4)F)O)N)Br |
Origin of Product |
United States |
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